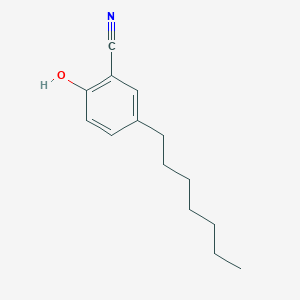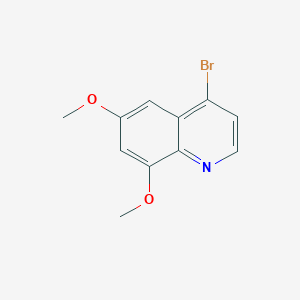
3,3-Dimethyl-2-butanol-d13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-2-butanol-d13, also known as pinacolyl alcohol-d13, is a stable isotope-labeled organic compound with the molecular formula C6D13O. It is a structural isomer of hexanol and is characterized by the presence of a hydroxyl group (-OH) attached to a branched carbon chain. This compound is often used in scientific research due to its isotopic labeling, which allows for the tracing of metabolic pathways and the study of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,3-Dimethyl-2-butanol-d13 can be synthesized through various organic synthesis methods. One common approach involves the reduction of 3,3-dimethyl-2-butanone-d13 using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is typically carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reduction reactions. The choice of reducing agent and solvent may vary based on cost, availability, and desired purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to optimize the production process and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Dimethyl-2-butanol-d13 can undergo various chemical reactions, including oxidation, reduction, substitution, and elimination reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as chromic acid (H2CrO4) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: As mentioned earlier, reduction can be performed using LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a strong base.
Elimination: Elimination reactions can be induced using strong bases such as potassium tert-butoxide (KOtBu) to form alkenes.
Major Products Formed:
Oxidation: The primary product of oxidation is 3,3-dimethyl-2-butanone-d13.
Reduction: The reduction of the corresponding ketone yields this compound.
Substitution: Substitution reactions can produce various alkyl halides.
Elimination: Elimination reactions typically result in the formation of alkenes.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-2-butanol-d13 is widely used in scientific research due to its isotopic labeling. It serves as a valuable tool in the study of metabolic pathways, environmental pollutant detection, and clinical diagnostics. The stable isotope labeling allows researchers to trace the compound's movement through biological systems and chemical reactions, providing insights into various biochemical processes.
Mecanismo De Acción
The mechanism by which 3,3-Dimethyl-2-butanol-d13 exerts its effects depends on the specific application. In metabolic studies, the compound is metabolized by enzymes, and its isotopic label helps track the metabolic pathways. The molecular targets and pathways involved can vary based on the biological system being studied.
Comparación Con Compuestos Similares
3,3-Dimethyl-2-butanol-d13 is similar to other isomers of hexanol, such as 1-hexanol, 2-hexanol, and 3-hexanol. its unique isotopic labeling sets it apart, making it particularly useful for tracing studies. The presence of the deuterium atoms in place of hydrogen atoms allows for more precise tracking of the compound's behavior in various reactions and biological systems.
Propiedades
Fórmula molecular |
C6H14O |
|---|---|
Peso molecular |
115.25 g/mol |
Nombre IUPAC |
1,1,1,2,4,4,4-heptadeuterio-3,3-bis(trideuteriomethyl)butan-2-ol |
InChI |
InChI=1S/C6H14O/c1-5(7)6(2,3)4/h5,7H,1-4H3/i1D3,2D3,3D3,4D3,5D |
Clave InChI |
DFOXKPDFWGNLJU-GLTDRPPPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O |
SMILES canónico |
CC(C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium ((2-(2-Methoxyethyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonyl)amide](/img/structure/B15354896.png)

![2-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B15354914.png)

![3-[(3-Chlorophenyl)methyl]-1-(1-ethylpyrazol-4-yl)pyridazin-4-one](/img/structure/B15354923.png)







![8-cyclopentyl-5-methyl-2,6-bis((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15354973.png)
